molecular formula C11H14N4O8S B14196260 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate CAS No. 835627-56-0

2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate

Cat. No.: B14196260
CAS No.: 835627-56-0
M. Wt: 362.32 g/mol
InChI Key: GPONUPPISLPPRZ-UHFFFAOYSA-N
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Description

2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of acetamido, dinitroanilino, and methanesulfonate groups, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by acylation to form the acetamido group and subsequent sulfonation to attach the methanesulfonate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Chemical Reactions Analysis

2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido and dinitroanilino groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its biological and chemical interactions .

Comparison with Similar Compounds

2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate can be compared with similar compounds such as:

  • 2-(4-Acetamido-2,6-dinitroanilino)ethyl sulfate
  • 2-(4-Acetamido-2,6-dinitroanilino)ethyl phosphate

These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The methanesulfonate group in this compound provides unique solubility and reactivity properties, making it distinct from its analogs.

Properties

CAS No.

835627-56-0

Molecular Formula

C11H14N4O8S

Molecular Weight

362.32 g/mol

IUPAC Name

2-(4-acetamido-2,6-dinitroanilino)ethyl methanesulfonate

InChI

InChI=1S/C11H14N4O8S/c1-7(16)13-8-5-9(14(17)18)11(10(6-8)15(19)20)12-3-4-23-24(2,21)22/h5-6,12H,3-4H2,1-2H3,(H,13,16)

InChI Key

GPONUPPISLPPRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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